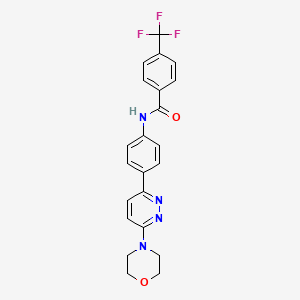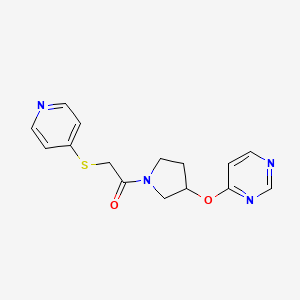
Tert-butyl 5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine-1-carboxylate: is a chemical compound with significant applications in organic synthesis and research. This compound is characterized by its boronic acid derivative structure, which makes it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. The process involves the use of high-purity reagents and controlled reaction environments to achieve the desired product.
化学反応の分析
Types of Reactions: This compound undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic acid.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Boronic Acids: Resulting from reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
科学的研究の応用
Chemistry: In organic chemistry, this compound is used as an intermediate in the synthesis of complex molecules. It is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new pharmaceuticals.
Medicine: It is used in the development of drugs that target various diseases, including cancer and inflammatory conditions.
Industry: In the chemical industry, this compound is used to produce materials with specific properties, such as polymers and coatings.
作用機序
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with biological targets. This interaction is crucial in the inhibition of enzymes and the modulation of biological pathways.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in disease processes.
Pathways: It modulates pathways related to cell growth and apoptosis.
類似化合物との比較
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness: Tert-butyl 5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its specific structural features, which make it particularly suitable for certain types of chemical reactions and applications.
This comprehensive overview provides a detailed understanding of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
tert-butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO4/c1-12-11-19(14(20)21-15(2,3)4)10-9-13(12)18-22-16(5,6)17(7,8)23-18/h9-11H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVOYNRFIUWOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CN(CC2)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2304635-21-8 |
Source


|
| Record name | tert-butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500904.png)
![7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2500905.png)
![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2500906.png)






![(2E)-3-(2-chlorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}prop-2-enamide](/img/structure/B2500920.png)
![4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2500922.png)
![2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide](/img/structure/B2500924.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2500926.png)
